Tyr-D-Ala-P-Chloro-Phe-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2, also known by its chemical name (S)-1-((S)-2-(®-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)propanamido)-3-(4-chlorophenyl)propanoyl)pyrrolidine-2-carboxamide, is a synthetic peptide compound. It has a molecular formula of C26H32ClN5O5 and a molecular weight of 530.02 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amine.
Substitution: The chloro group on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A natural opioid peptide with a similar structure but lacking the chloro group.
Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphin with similar biological activity.
Uniqueness
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is unique due to the presence of the chloro group on the phenylalanine residue, which can influence its binding affinity and specificity for certain receptors. This structural modification can enhance its stability and bioavailability compared to similar compounds .
Biological Activity
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is a synthetic peptide that has garnered attention in biomedical research due to its unique structural features and biological activities. This compound is primarily investigated for its interactions with opioid receptors, particularly its analgesic properties, and its potential applications in therapeutic settings.
Chemical Structure and Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves:
- Attachment of the First Amino Acid : The first amino acid is attached to a solid resin.
- Deprotection and Coupling : Protective groups are removed, and subsequent amino acids are coupled using reagents like HBTU or DIC.
- Repetition : The deprotection and coupling steps are repeated until the desired sequence is achieved.
- Cleavage and Purification : The final peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily mediated through its interaction with opioid receptors, specifically the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Upon binding to these receptors, the compound can modulate various signaling pathways that lead to physiological effects such as analgesia and anti-inflammatory responses .
Key Mechanisms:
- Receptor Binding : The chloro group on the phenylalanine residue enhances binding affinity to opioid receptors compared to similar compounds .
- Signal Transduction : Activation of MOR leads to inhibition of adenylate cyclase, resulting in decreased cAMP levels, which contributes to pain relief .
Analgesic Effects
Research indicates that this compound exhibits significant analgesic properties. In various animal models, it has been shown to reduce pain responses effectively:
- Mouse Vas Deferens Assay : This assay demonstrated that the compound acts as a potent agonist at MOR with an IC50 value indicating high efficacy .
- Guinea Pig Ileum Assay : Similar results were observed in this assay, confirming its role as an effective analgesic agent .
Comparison with Similar Compounds
This compound can be compared with other opioid peptides such as dermorphin and Tyr-D-Arg-Phe-Gly-NH2:
Compound | μ-Receptor Affinity | Analgesic Potency | Unique Features |
---|---|---|---|
This compound | High | High | Chloro substitution enhances stability |
Dermorphin | Very High | Very High | Natural peptide from amphibian skin |
Tyr-D-Arg-Phe-Gly-NH2 | Moderate | Moderate | Synthetic derivative |
Case Studies and Research Findings
-
Study on Opioid Receptor Agonists :
A study evaluated various analogs of opioid peptides, including this compound. Results indicated that this compound maintained high binding affinity while exhibiting lower side effects compared to traditional opioids . -
Therapeutic Applications :
Investigations have suggested potential therapeutic applications for this compound in treating chronic pain conditions without the severe side effects associated with conventional opioids . -
Enzyme Inhibition Studies :
Additional research explored the compound's role in enzyme inhibition, further highlighting its versatility as a bioactive molecule in pharmacological applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYCMDUDHSCSLX-VUVCYMEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.